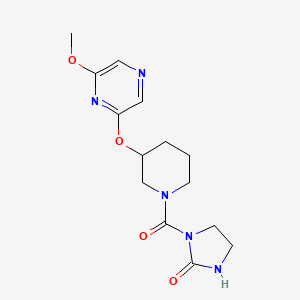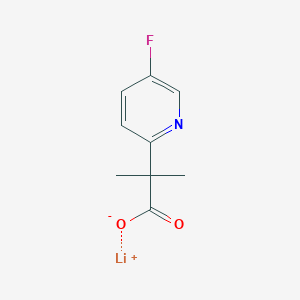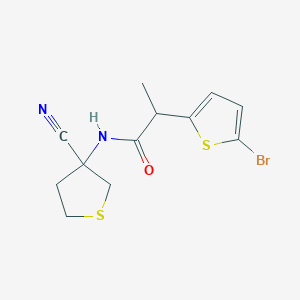![molecular formula C20H20N2O3S2 B2623845 N-(4-fluorophenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide CAS No. 1207027-98-2](/img/structure/B2623845.png)
N-(4-fluorophenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide, also known as FP-PTP, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications.
科学的研究の応用
N-(4-fluorophenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide has been investigated for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that N-(4-fluorophenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide can inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell growth and differentiation. This inhibition can lead to the activation of various signaling pathways that can promote cell death in cancer cells and improve cognitive function in neurodegenerative diseases.
作用機序
N-(4-fluorophenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide acts as a competitive inhibitor of protein tyrosine phosphatases by binding to the active site of the enzyme. This binding prevents the dephosphorylation of tyrosine residues on various signaling molecules, leading to the activation of downstream signaling pathways that can induce cell death or improve cognitive function.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia cells. Additionally, N-(4-fluorophenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. However, further studies are needed to fully understand the biochemical and physiological effects of N-(4-fluorophenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide.
実験室実験の利点と制限
One advantage of N-(4-fluorophenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide is its high selectivity for protein tyrosine phosphatases, which can minimize off-target effects. Additionally, N-(4-fluorophenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of N-(4-fluorophenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide is its relatively low potency compared to other protein tyrosine phosphatase inhibitors.
将来の方向性
Future research on N-(4-fluorophenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide could focus on improving its potency and selectivity, as well as investigating its potential therapeutic applications in other diseases, such as diabetes and autoimmune disorders. Additionally, studies could be conducted to investigate the safety and toxicity of N-(4-fluorophenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide in animal models and humans. Finally, the development of N-(4-fluorophenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide analogs could lead to the discovery of more potent and selective protein tyrosine phosphatase inhibitors.
合成法
N-(4-fluorophenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide can be synthesized using a multistep process that involves the reaction of 4-fluoroaniline with 2-chloropyrazine, followed by the reaction of the resulting intermediate with phenylthiol and piperidine-4-carboxylic acid. The final product is obtained after purification and characterization using various analytical techniques.
特性
IUPAC Name |
[4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-26-16-8-6-7-15(13-16)22-14-19(20(23)21-11-4-5-12-21)27(24,25)18-10-3-2-9-17(18)22/h2-3,6-10,13-14H,4-5,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUBHBWVNKNQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate](/img/structure/B2623762.png)
![1-methyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2623763.png)

![N-(cyanomethyl)-N-methyl-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2623766.png)

![Ethyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2623771.png)

![N-(4-chlorophenyl)-2-[2-(2-pyridyl)benzimidazol-1-yl]acetamide](/img/structure/B2623773.png)




![N-(2-ethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2623782.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2623783.png)